(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxo(1,2,3,4-13C4)butanoic acid
Overview
Description
The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxo(1,2,3,4-13C4)butanoic acid is a complex organic molecule that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a labeled nitrogen isotope (^15N), and multiple carbon isotopes (^13C). This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxo(1,2,3,4-13C4)butanoic acid typically involves several steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Isotope Labeling: The incorporation of ^15N and ^13C isotopes is achieved through the use of labeled precursors during the synthesis of the amino acid backbone.
Esterification and Hydrolysis: The esterification of the carboxylic acid group followed by hydrolysis yields the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity. The use of labeled isotopes is carefully controlled to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxo(1,2,3,4-13C4)butanoic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or further functionalized amino acids.
Scientific Research Applications
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxo(1,2,3,4-13C4)butanoic acid: has several applications in scientific research:
Chemistry: Used in the synthesis of labeled peptides for structural and functional studies.
Biology: Helps in tracing metabolic pathways and studying protein interactions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Employed in the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The labeled isotopes (^15N and ^13C) allow for detailed tracking and analysis of the peptides in various biological and chemical studies.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[(2-methylpropan-2-yl)oxy]butanoic acid: Similar structure but without isotopic labeling.
(2S)-2-(tert-Butoxycarbonylamino)-4-oxo-4-[(2-methylpropan-2-yl)oxy]butanoic acid: Uses a different protecting group (Boc) instead of Fmoc.
Uniqueness
The uniqueness of (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxo(1,2,3,4-13C4)butanoic acid lies in its isotopic labeling, which provides valuable insights in research applications that require precise tracking and analysis of molecular interactions and pathways.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODJWPHPWBKDON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868055 | |
Record name | 4-tert-Butoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-14-5, 1217468-27-3 | |
Record name | 4-tert-Butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1217468-27-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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